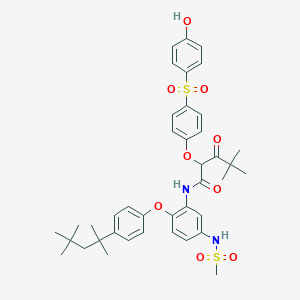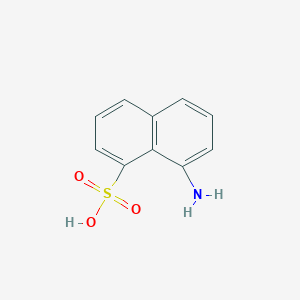
Divinyldichlorosilane
Overview
Description
Divinyldichlorosilane is a chemical compound with the molecular formula C4H6Cl2Si . It is a substance used for research and development .
Molecular Structure Analysis
Divinyldichlorosilane contains a total of 12 bonds; 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Divinyldichlorosilane molecule .Physical And Chemical Properties Analysis
Divinyldichlorosilane has a density of 1.1±0.1 g/cm3, a boiling point of 117.0±9.0 °C at 760 mmHg, and a vapor pressure of 21.2±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.1±3.0 kJ/mol and a flash point of 16.4±14.3 °C .Scientific Research Applications
Polymer Synthesis and Modification
Divinyldichlorosilane is instrumental in the preparation of high molecular weight polymers like poly(divinylsiloxane), characterized by a narrow molecular weight distribution. These polymers can undergo further chemical modifications, such as Pt-catalyzed hydrosilylation, to alter their physical and chemical properties for specific applications (Cai & Weber, 2002).
Ceramics and Composites
Divinyldichlorosilane serves as a precursor in synthesizing chemically cross-linked polymers, which can be transformed into ceramics like β-silicon carbide. This process is marked by the formation of nanocrystalline structures, indicating its potential in nanotechnology and materials science (Krishnan et al., 2004).
Optoelectronic Materials
In the realm of organic light-emitting diodes (OLEDs), divinyldichlorosilane-related compounds like arylsilanes and siloxanes are explored for their excellent solubility, thermal stability, and resistance to degradation. They are used in various capacities, such as light-emitting layers, host materials for phosphor emitters, and charge-transporting materials, showing their versatility in optoelectronic applications (Sun et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Divinyldichlorosilane, also known as Dichlorodivinylsilane, is a chemical compound used in the synthesis of various materialsIt is used as a precursor in the synthesis of silica-based materials .
Mode of Action
The mode of action of Divinyldichlorosilane involves chemical reactions with other compounds. For instance, it can react with diglycidyl ether of bisphenol-S to yield poly (silyl ether) with pendant chloromethyl groups . This reaction is an example of how Divinyldichlorosilane interacts with its targets to bring about changes in their chemical structure.
Biochemical Pathways
The materials synthesized using divinyldichlorosilane can have various applications, including the fabrication of blue phosphorescent organic light emitting diodes (oleds) .
Result of Action
The primary result of Divinyldichlorosilane’s action is the formation of new chemical compounds or the modification of surfaces. For example, it can be used to modify the surface of materials, providing them with properties such as toughness, durability, and resistance to shock .
properties
IUPAC Name |
dichloro-bis(ethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2Si/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYIDWCWWMOISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169836 | |
| Record name | Dichlorodivinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divinyldichlorosilane | |
CAS RN |
1745-72-8 | |
| Record name | Dichlorodiethenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodivinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodivinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodivinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORODIVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVR8CT8JG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary applications of dichlorodivinylsilane in materials science?
A1: Dichlorodivinylsilane serves as a crucial starting material for synthesizing Si-B-C-N ceramic precursors. These precursors are particularly interesting due to their ability to form high-performance ceramics upon heat treatment. Research demonstrates that reacting dichlorodivinylsilane with ammonia yields silazanes, while reacting it with cyanamide forms silylcarbodiimides []. These reactions are nearly quantitative, showcasing the compound's efficiency. Further polymerization of these products with borane dimethyl sulfide results in solid Si-B-C-N-H polymers []. Upon controlled pyrolysis, these polymers transform into Si-B-C-N ceramics, exhibiting desirable properties like high-temperature stability and unique phase compositions depending on the initial B/N ratio [].
Q2: How does the molecular structure of dichlorodivinylsilane contribute to its reactivity?
A2: The presence of both chlorine atoms and vinyl groups in dichlorodivinylsilane dictates its reactivity. The chlorine atoms, being good leaving groups, facilitate substitution reactions with nucleophiles like ammonia and cyanamide []. This allows for the incorporation of nitrogen into the molecular structure, crucial for generating the preceramic polymers. The vinyl groups (-CH=CH2) are susceptible to hydroboration reactions, leading to the formation of Si-B-C-N-H polymers with borane dimethyl sulfide []. These structural features make dichlorodivinylsilane an ideal building block for complex organosilicon polymers.
Q3: Can dichlorodivinylsilane be used to synthesize compounds beyond ceramic precursors?
A3: Yes, dichlorodivinylsilane acts as a versatile starting material in organosilicon chemistry. One fascinating application lies in synthesizing sila-analogues of bioactive compounds. For instance, researchers have utilized dichlorodivinylsilane to create silicon-containing analogues of spiro[indane-1,4'-piperidine] derivatives, which are known high-affinity, selective σ ligands []. This involved multi-step synthesis starting with dichlorodivinylsilane to ultimately replace the carbon spirocenter with a silicon atom []. These sila-analogues exhibit modified pharmacological properties, highlighting the potential of dichlorodivinylsilane in medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



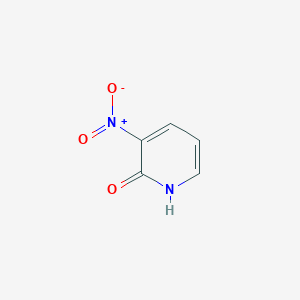



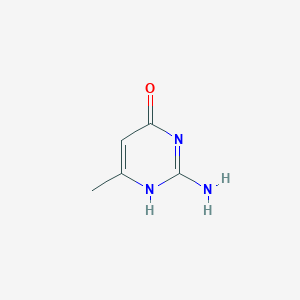

![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
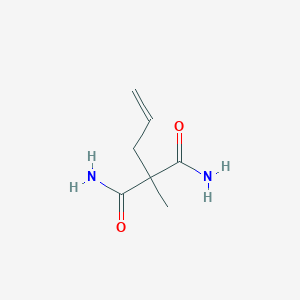

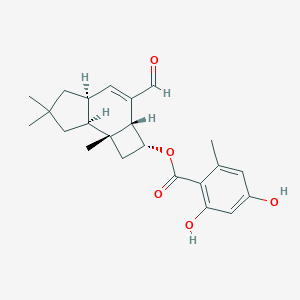

![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)
